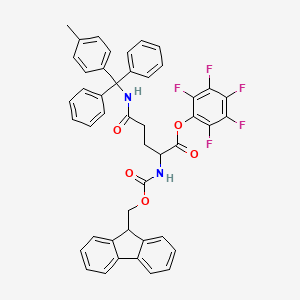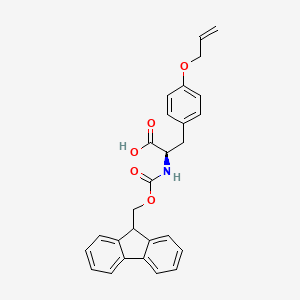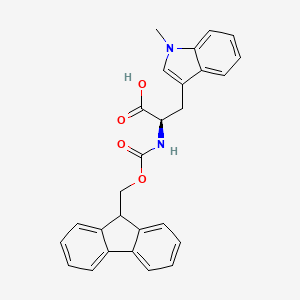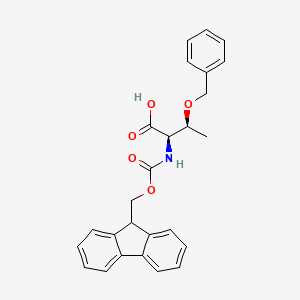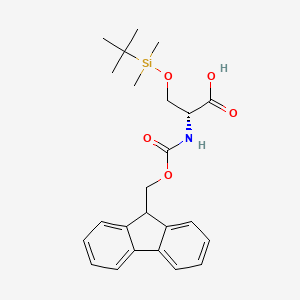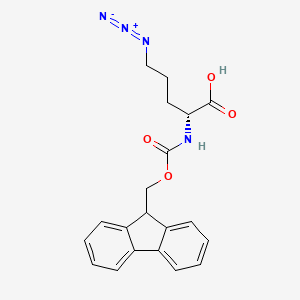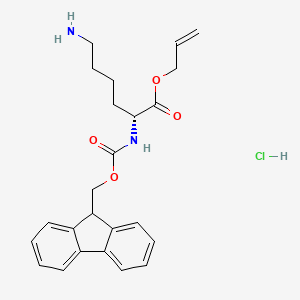
Fmoc-asp-ofm
説明
Fmoc-Asp-OFm, also known as N-Fmoc-L-aspartic acid alpha-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis . It is a derivative of aspartic acid, which is doubly protected with fluorenyl methoxycarbonyl (Fmoc) groups .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-Asp-OFm is C33H27NO6 . The compound forms well-ordered fibrous structures when it self-assembles .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . In the context of solid-phase peptide synthesis (SPPS), the use of Fmoc as a temporary protecting group for the amine at the N-terminus is widespread .Physical And Chemical Properties Analysis
Fmoc-Asp-OFm is a solid compound . It has a molecular weight of 533.6 .科学的研究の応用
Bone Tissue Engineering
Scientific Field
Biomedical Engineering and Regenerative Medicine
Application Summary
Fmoc-Asp-OFm is utilized in the creation of hydrogels that serve as scaffolds for bone tissue engineering. These hydrogels facilitate biomineralization, which is essential for the repair and treatment of various tissue types.
Experimental Procedures
The compound is synthesized and then self-assembled into fibrous structures that can bind calcium ions and act as nucleation points for phosphate groups. This process involves dissolving Fmoc-Asp-OFm in appropriate solvents and controlling the conditions to promote self-assembly into hydrogels.
Results
The hydrogels formed have shown to support cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells. The mechanical stability and osteoinductive properties of these hydrogels make them suitable for bone tissue engineering applications .
Drug Delivery
Scientific Field
Pharmaceutical Sciences
Application Summary
In drug delivery, Fmoc-Asp-OFm-based hydrogels can be used to create controlled release systems for various therapeutic agents.
Experimental Procedures
The hydrogels are prepared by dissolving Fmoc-Asp-OFm in DMSO, followed by dilution in water. The drug molecules are encapsulated within the hydrogel matrix during the self-assembly process.
Results
The encapsulation efficiency and release kinetics are studied using various analytical techniques. The hydrogels demonstrate a sustained release profile, which is beneficial for reducing dosing frequency and improving patient compliance .
Bioimaging
Scientific Field
Diagnostic Imaging and Molecular Medicine
Application Summary
Fmoc-Asp-OFm is explored for its potential in enhancing the resolution and contrast of bioimaging techniques.
Experimental Procedures
The compound’s ability to form ordered structures is harnessed to create contrast agents that can be used in imaging modalities such as MRI and fluorescence microscopy.
Results
The use of Fmoc-Asp-OFm in bioimaging has shown promise in improving image clarity and detail, which is crucial for accurate diagnosis and monitoring of diseases .
Diagnostics
Scientific Field
Clinical Diagnostics and Pathology
Application Summary
Fmoc-Asp-OFm-based materials are being investigated for their use in diagnostic assays and biosensors.
Experimental Procedures
These materials are incorporated into biosensor designs to detect specific biomarkers associated with various diseases. The interaction between the biomarker and the sensor material results in a measurable signal.
Results
Preliminary studies indicate that these sensors can offer high sensitivity and specificity, which are vital for early disease detection and monitoring .
Biosensing
Scientific Field
Analytical Chemistry and Sensor Technology
Application Summary
Fmoc-Asp-OFm is used to develop biosensors capable of detecting and quantifying biological substances.
Experimental Procedures
The compound’s self-assembling properties are utilized to create a stable matrix that interacts with target molecules, producing a detectable signal.
Results
The biosensors developed using Fmoc-Asp-OFm show enhanced stability and sensitivity, making them suitable for various applications, including environmental monitoring and food safety .
Tissue Engineering
Scientific Field
Biomedical Engineering and Tissue Regeneration
Application Summary
Fmoc-Asp-OFm plays a significant role in the development of scaffolds for tissue engineering beyond bone, including cartilage and skin.
Experimental Procedures
The hydrogels are engineered to mimic the extracellular matrix, providing a conducive environment for cell growth and tissue formation.
Results
Research has demonstrated that these hydrogels can support the growth and differentiation of various cell types, leading to the formation of functional tissues .
This analysis provides a detailed overview of the diverse applications of Fmoc-Asp-OFm in scientific research, highlighting its versatility and potential in advancing biomedical technologies.
Injectable Hydrogels for Regenerative Medicine
Scientific Field
Regenerative Medicine and Pharmacology
Application Summary
Fmoc-Asp-OFm is used to create injectable hydrogels that can conform to various defect geometries in tissue, promoting healing and regeneration.
Experimental Procedures
The hydrogels are synthesized to be injectable at room temperature and then undergo gelation at physiological temperatures. This is achieved by fine-tuning the concentration of Fmoc-Asp-OFm and the pH of the solution.
Results
These hydrogels have been shown to be biocompatible and support the growth of various cell types, making them promising candidates for minimally invasive regenerative therapies .
Scaffold for Amyloid Fibril Formation
Scientific Field
Biochemistry and Molecular Biology
Application Summary
The self-assembling nature of Fmoc-Asp-OFm is exploited to form scaffolds that mimic amyloid fibrils, which have potential applications in studying neurodegenerative diseases.
Experimental Procedures
Fmoc-Asp-OFm is induced to form fibrillar structures under controlled laboratory conditions, which are then characterized using techniques like SEM (Scanning Electron Microscopy).
Results
The resulting fibrils exhibit similar properties to natural amyloid fibrils, providing a model system for studying the pathogenesis of diseases like Alzheimer’s .
Composite Material Formation
Scientific Field
Material Science and Nanotechnology
Application Summary
Fmoc-Asp-OFm is used to develop composite materials with enhanced mechanical properties for various industrial applications.
Experimental Procedures
The compound is mixed with other materials to form composites. The process involves controlling the self-assembly of Fmoc-Asp-OFm to interlock with the matrix of the composite material.
Results
The composites created show improved strength and durability, making them suitable for use in high-performance applications .
Calcium Ion Binding Studies
Scientific Field
Chemical Biology and Analytical Chemistry
Application Summary
Fmoc-Asp-OFm’s ability to bind calcium ions is studied for its potential in understanding biological calcification processes.
Experimental Procedures
The binding affinity of Fmoc-Asp-OFm to calcium ions is quantified using titration methods, and the structure of the resulting complexes is analyzed.
Results
The studies provide insights into the mechanisms of ion binding and its relevance to biological systems, which could inform the design of new biomaterials .
Osteogenesis Research
Scientific Field
Orthopedics and Cell Biology
Application Summary
Research into the osteogenic potential of Fmoc-Asp-OFm involves its use in promoting bone formation and understanding bone diseases.
Experimental Procedures
Fmoc-Asp-OFm hydrogels are used as a matrix for culturing osteoblasts, and their effect on bone cell proliferation and differentiation is assessed.
Results
The hydrogels have shown to enhance osteogenic differentiation, indicating their usefulness in bone tissue engineering and as a tool for studying bone formation .
Biomineralization
Scientific Field
Biomineralization and Biomaterials
Application Summary
Fmoc-Asp-OFm is investigated for its role in biomineralization, which is the process by which living organisms produce minerals.
Experimental Procedures
The compound’s ability to nucleate mineral formation is studied in vitro, simulating conditions found in biological systems.
Results
The findings suggest that Fmoc-Asp-OFm can effectively nucleate the formation of minerals such as hydroxyapatite, which is a major component of bone .
Safety And Hazards
When handling Fmoc-Asp-OFm, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
特性
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692810 | |
| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-asp-ofm | |
CAS RN |
187671-16-5 | |
| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



